![molecular formula C17H18O4 B11715645 [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is an organic compound with the molecular formula C17H18O4 and a molar mass of 286.32 g/mol . This compound is characterized by the presence of a methoxy group, a phenylethoxy group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid typically involves the reaction of 4-methoxyphenol with 2-phenylethanol in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy and phenylethoxy groups can undergo nucleophilic substitution reactions in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate (oxidation)
- Lithium aluminum hydride (reduction)
- Sodium hydroxide (substitution)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the phenylethoxy group.
Phenylacetic acid: Lacks both the methoxy and phenylethoxy groups.
2-Phenylethoxyacetic acid: Lacks the methoxy group.
Uniqueness
The presence of both methoxy and phenylethoxy groups in [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from its similar counterparts .
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
2-[4-methoxy-3-(2-phenylethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O4/c1-20-15-8-7-14(12-17(18)19)11-16(15)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
PNTSFSNARMXXND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


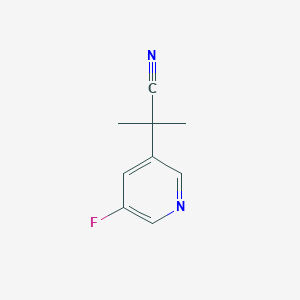
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)
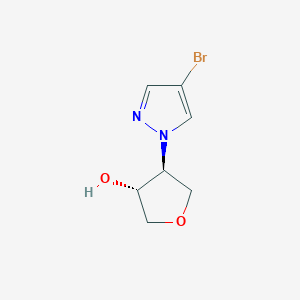
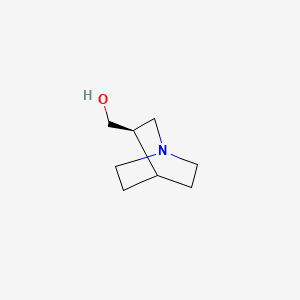
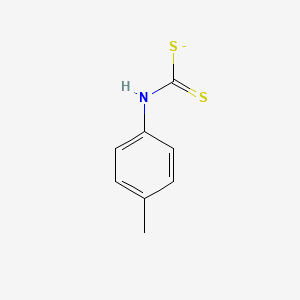
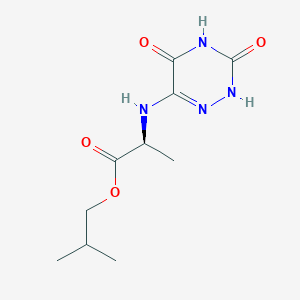
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
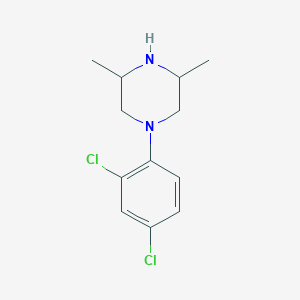
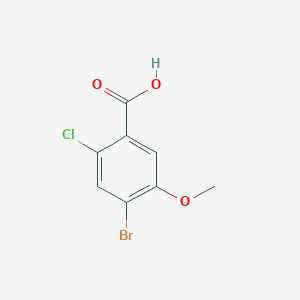
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)

![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

